molecular formula C8H5ClF3NO3 B2694575 2-chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic Acid CAS No. 883950-09-2

2-chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic Acid

Cat. No.: B2694575
CAS No.: 883950-09-2
M. Wt: 255.58
InChI Key: FVHKOLLQKHIDJS-UHFFFAOYSA-N
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Description

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid (CAS: 883950-09-2) is a fluorinated pyridine derivative with the molecular formula C₈H₅ClF₃NO₃ and a molecular weight of 255.58 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at position 2, a trifluoroethoxy group (-OCH₂CF₃) at position 6, and a carboxylic acid (-COOH) at position 3. This compound is commercially available for research use, with prices ranging from $500/250 mg to $800/1 g .

Properties

IUPAC Name

2-chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO3/c9-5-1-4(7(14)15)2-6(13-5)16-3-8(10,11)12/h1-2H,3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHKOLLQKHIDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1OCC(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where 2-chloro-4-pyridinecarboxylic acid is reacted with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process while maintaining product purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Amino or thiol-substituted pyridines.

    Oxidation Products: Carboxylic acid derivatives.

    Reduction Products: Alcohols and aldehydes.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates. Its structural features enable it to interact with biological targets effectively.

  • Antimicrobial Activity : Studies have shown that derivatives of pyridine carboxylic acids exhibit antimicrobial properties. The presence of the trifluoroethoxy group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further antimicrobial studies.
  • Anti-inflammatory Properties : Research indicates that certain pyridine carboxylic acids can inhibit inflammatory pathways. This compound's unique structure may provide insights into developing new anti-inflammatory agents.

Material Science

In material science, 2-chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid is being explored for its potential in creating advanced materials.

  • Fluorinated Polymers : The trifluoroethoxy group can impart unique properties to polymers, such as increased chemical resistance and thermal stability. This makes the compound useful in developing high-performance materials for electronics and coatings.
  • Nanotechnology : The compound's ability to form stable complexes with metals can be exploited in nanotechnology applications, including catalysis and sensor development.

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
2-chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acidAntimicrobial
Pyridine derivativesAnti-inflammatory
Fluorinated compoundsEnhanced stability

Table 2: Material Properties

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
SolubilityNot available

Case Study 1: Antimicrobial Evaluation

A study focused on evaluating the antimicrobial efficacy of various pyridine carboxylic acids found that modifications with trifluoroethyl groups significantly enhanced activity against Gram-positive bacteria. The results indicated that the compound could serve as a lead structure for developing new antibiotics.

Case Study 2: Polymer Development

Research on fluorinated polymers demonstrated that incorporating 2-chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid into polymer matrices improved thermal stability and chemical resistance. These properties are crucial for applications in harsh environments such as aerospace and automotive industries.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The electron-withdrawing trifluoroethoxy group enhances the compound’s ability to interact with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can inhibit or activate biological pathways, depending on the target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, ring systems, or functional groups. Key physicochemical and biological properties are highlighted.

Substituent Variations on Pyridine Ring

Compound Name (CAS) Structure Key Differences Molecular Weight Key Properties
Target Compound (883950-09-2) Pyridine-2-Cl, 6-OCH₂CF₃, 4-COOH - 255.58 High lipophilicity (logP ~2.5); used in medicinal chemistry intermediates .
2-Chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid (1361852-29-0) Pyridine-2-Cl, 6-CF₃, 4-COOH Trifluoromethyl (-CF₃) vs. trifluoroethoxy 255.57 Higher electron-withdrawing effect; increased acidity (pKa ~1.8) .
2-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-4-pyridinecarboxylic acid (1975071-75-0) Pyridine-2-Cl, 6-OCH(CF₃)₂, 4-COOH Bulkier trifluoromethyl-branched ethoxy 323.59 Enhanced steric hindrance; reduced solubility (logP ~3.2) .
2-Chloro-6-(hydroxymethyl)pyridine-4-carboxylic acid (EN300-673744) Pyridine-2-Cl, 6-CH₂OH, 4-COOH Hydroxymethyl (-CH₂OH) vs. trifluoroethoxy 203.60 Higher polarity (logP ~0.9); prone to oxidation .

Pyridine vs. Pyrimidine Analogs

Compound Name (CAS) Structure Key Differences Molecular Weight Key Properties
2-Chloro-6-methylpyrimidine-4-carboxylic acid (89581-58-8) Pyrimidine-2-Cl, 6-CH₃, 4-COOH Pyrimidine ring vs. pyridine 188.59 Increased hydrogen-bonding capacity; potential for nucleic acid interactions .

Positional Isomers

Compound Name (CAS) Structure Key Differences Molecular Weight Key Properties
4-Chloro-2-pyridinecarboxylic acid (5470-22-4) Pyridine-4-Cl, 2-COOH Carboxylic acid at position 2 vs. 4 157.55 Altered acidity (pKa ~3.1); limited commercial availability .

Complex Agrochemical Derivatives

Compound Name (CAS) Structure Key Differences Molecular Weight Key Properties
4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid (N/A) Pyridine-4-NH₂, 3-Cl, 6-aryl, 2-COOH Multisubstituted aryl group; amino moiety ~375.00 Herbicidal activity; targets acetolactate synthase (ALS) enzymes .

Biological Activity

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid (CAS No. 883950-09-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological implications, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C8_8H5_5ClF3_3NO3_3
  • Molecular Weight : 255.58 g/mol
  • CAS Number : 883950-09-2
  • Storage Conditions : Inert atmosphere, 2-8°C

The biological activity of 2-chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid may be attributed to its structural features, particularly the presence of the trifluoroethoxy group. This group has been shown to enhance lipophilicity and bioavailability, which are critical for drug efficacy. The compound's activity is likely mediated through interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

Biological Activity Overview

The compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural analogs have shown effectiveness against various bacterial strains, indicating potential utility in treating infections.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been observed in vitro. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
  • Enzyme Inhibition : SAR studies indicate that modifications in the chemical structure can lead to enhanced inhibition of specific enzymes linked to disease processes such as cancer and metabolic disorders.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of the trifluoroethoxy group significantly increases the potency of related compounds. For example:

  • Fluorinated Analogues : Compounds with trifluoromethyl or trifluoroethoxy groups have shown improved inhibition rates for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .
CompoundStructureActivity
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic AcidStructureAntimicrobial, Anti-inflammatory
Analog AAnalog AModerate COX Inhibition
Analog BAnalog BHigh LOX Inhibition

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a trifluoroethoxy substituent exhibited a significant reduction in bacterial growth compared to non-fluorinated analogs .

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments using macrophage cell lines demonstrated that treatment with 2-chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid led to a decrease in IL-6 production. This suggests a potential role in managing chronic inflammatory conditions .

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